molecular formula C22H28ClNO3 B3817264 [3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol

[3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol

Cat. No. B3817264
M. Wt: 389.9 g/mol
InChI Key: UDHNPVOFWHDYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol, also known as JDTic, is a selective antagonist of the kappa opioid receptor (KOR). KORs are a type of opioid receptor found in the central and peripheral nervous system, and they play a role in pain management, stress response, and addiction. JDTic has been found to have potential therapeutic applications in the treatment of drug addiction, depression, and anxiety.

Mechanism of Action

[3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol works by selectively blocking the KOR, which is involved in the negative effects of stress and drug addiction. By blocking the KOR, this compound reduces the negative effects of stress and prevents the reward-seeking behavior associated with drug addiction. This makes it a promising candidate for the treatment of addiction and mood disorders.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with reward and pleasure. It also reduces the release of stress hormones, such as corticotropin-releasing hormone (CRH), which is involved in the stress response. This compound has also been found to have anti-inflammatory effects, which may be relevant to its use in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of [3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol is its selectivity for the KOR. This makes it a useful tool for studying the role of KORs in various physiological and pathological processes. However, this compound is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. In addition, this compound has poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on [3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol. One area of interest is its potential use in the treatment of mood disorders, such as depression and anxiety. Another area of research is its use in the treatment of addiction, particularly for opioids and cocaine. There is also interest in developing more selective KOR antagonists, which could have fewer side effects than this compound. Overall, this compound has shown great promise as a tool for studying the role of KORs in various physiological and pathological processes, and as a potential therapeutic agent for a range of disorders.

Scientific Research Applications

[3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of drug addiction, particularly for opioids and cocaine. This compound has been found to reduce drug-seeking behavior and prevent relapse in animal models of addiction. It has also been shown to have antidepressant and anxiolytic effects, making it a potential treatment for mood disorders.

properties

IUPAC Name

[3-[(3-chlorophenyl)methyl]-1-[(2,6-dimethoxyphenyl)methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClNO3/c1-26-20-8-4-9-21(27-2)19(20)14-24-11-5-10-22(15-24,16-25)13-17-6-3-7-18(23)12-17/h3-4,6-9,12,25H,5,10-11,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHNPVOFWHDYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CN2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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